molecular formula C12H16N4 B13347456 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B13347456
M. Wt: 216.28 g/mol
InChI Key: KYBNUZNHFKVFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine is a specialized building block designed for medicinal chemistry and drug discovery research. It features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities and presence in several approved drugs . This scaffold is recognized as a "drug prejudice" template, making it a highly valuable starting point for developing new therapeutic agents . The core imidazo[1,2-a]pyridine structure is a fused bicyclic heterocycle that is frequently explored in scientific literature for its potential application in treating various conditions. Research into analogues of this scaffold has shown promise in several areas, including as inhibitors of protein kinases like FLT3 for acute myeloid leukemia and as antituberculosis agents targeting the QcrB subunit of Mycobacterium tuberculosis . The specific substitution with a pyrrolidin-3-amine side chain in this compound is intended to modulate properties such as solubility, bioavailability, and target binding affinity, allowing researchers to fine-tune the molecule's profile for specific targets. This chemical is offered as a high-purity intermediate to support lead optimization and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to efficiently explore novel chemical space and develop new candidates for challenging disease targets.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2

InChI Key

KYBNUZNHFKVFGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • One synthetic route involves the condensation of 2-aminopyridine with 2-formylpyrrolidine . The reaction proceeds through imine formation followed by reduction to yield the desired compound.
  • Another approach is the cyclization of 2-(2-aminopyridin-3-yl)acetaldehyde with 2-aminopyrrolidine .
Reaction Conditions::
  • These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst.
  • Solvents like ethanol, methanol, or acetonitrile are commonly used.
Industrial Production::
  • While no specific industrial production methods are widely reported, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

BCl₃-Mediated C–N Bond Formation

The imidazo[1,2-a]pyridine scaffold undergoes regioselective functionalization at the C3-methylene position under BCl₃ catalysis. This reaction enables coupling with amines to form C–N bonds .

Reaction Conditions:

ComponentDetails
Catalyst BCl₃ (1.0 M in CH₂Cl₂, 1.4 equiv)
Solvent Dry dichloromethane (DCM)
Temperature 0°C → room temperature (rt) under N₂ atmosphere
Nucleophile Amines (1.0–3.0 equiv)

Substrate Scope and Yields:

AmineProduct Yield (%)Reference
Piperidine83
Morpholine76
Pyrrolidine75
Aniline80
Benzylamine88

Mechanism :

  • BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, forming a reactive intermediate.

  • Nucleophilic attack by the amine occurs at the activated C3-methylene position .

C–S Bond Formation with Organosulfur Reagents

Thiols and disulfides react with the compound under similar BCl₃-mediated conditions to form C–S bonds .

Representative Examples:

Organosulfur ReagentProduct Yield (%)Reaction Time
Thiophenol782 h
4-Methylthiophenol822 h
Diphenyl disulfide703 h

Key Observation : Electron-donating groups on thiophenols enhance reaction yields (e.g., 4-methyl substitution improves yield to 82%) .

C–O Bond Formation with Alcohols

Alcohols participate in analogous BCl₃-catalyzed reactions, yielding ether derivatives .

Optimization Data:

AlcoholTemperature Range (°C)Yield (%)
Methanol0–2568
Ethanol0–2572
Benzyl alcohol0–7085

Note : Elevated temperatures (up to 70°C) improve yields for sterically hindered alcohols like benzyl alcohol .

Amine-Specific Reactions

The pyrrolidin-3-amine moiety participates in:

  • Acylation : Reacts with acetyl chloride to form amides (yield: ~90% in CH₂Cl₂ with Et₃N).

  • Reductive Amination : Condenses with aldehydes (e.g., formaldehyde) under H₂/Pd-C to generate secondary amines.

Stability Under Physiological Conditions

The compound retains structural integrity in phosphate-buffered saline (pH 7.4) at 37°C for 24 hours, confirming suitability for biological studies .

Comparative Reactivity Table

Reaction TypeTypical Yield Range (%)Key Catalyst
C–N Bond Formation75–88BCl₃
C–S Bond Formation70–82BCl₃
C–O Bond Formation68–85BCl₃
Acylation85–90Et₃N

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).

    Medicine: May have applications in drug discovery.

    Industry: Limited industrial applications, but its derivatives could find use in materials science.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

Aromatic and Heteroaromatic Substituents

  • (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (Compound 3)

    • Structure : Features a phenyl group at position 2 and a thiophene-derived Schiff base at position 3.
    • Properties : Melting point 178–180°C; FT-IR peaks at 1642 cm⁻¹ (C=N) and 1573 cm⁻¹ (C=C) .
    • Comparison : The absence of a pyrrolidine group reduces basicity compared to the target compound. The thiophene moiety may enhance π-stacking interactions in biological systems.
  • 3-Biphenyl-4-ylimidazo[1,2-a]pyridine and 3-Phenylimidazo[1,2-a]pyridine

    • Structure : Biphenyl or phenyl substituents at position 3.
    • Activity : These derivatives exhibit antimicrobial and anti-inflammatory properties, likely due to increased lipophilicity from aromatic groups .
    • Comparison : The target compound’s pyrrolidine group may improve water solubility relative to these purely aromatic analogs.

Halogen and Trifluoromethyl Substituents

  • 1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine Structure: Chlorine at position 6 and a trifluoroethylamine group. Properties: The electron-withdrawing Cl and CF₃ groups may reduce basicity but enhance metabolic stability .

Amine Group Modifications

Cyclic vs. Acyclic Amines

  • (2-{Imidazo[1,2-a]pyridin-3-yl}propan-2-yl)(methyl)amine Structure: Branched propan-2-yl group with a methylamine.
  • 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine Dihydrochloride Hydrate

    • Structure : Acyclic N-methylmethanamine with dihydrochloride salt.
    • Properties : Salt formation enhances solubility, as seen in its hydrate form .
    • Comparison : The target compound’s pyrrolidine may achieve similar solubility without requiring salt formation.

Pyrrolidine Derivatives

  • [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine
    • Structure : Contains a pyrrolidine-propoxy chain linked to a pyrimidine ring.
    • Activity : Designed for kinase inhibition, leveraging the pyrrolidine’s ability to occupy hydrophobic pockets .
    • Comparison : The target compound’s direct methyl-pyrrolidine linkage simplifies the structure while retaining key amine interactions.

Biological Activity

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article delves into its pharmacological properties, therapeutic potential, and the underlying mechanisms of action.

Chemical Structure

The compound is characterized by the following chemical structure:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This structure includes an imidazo[1,2-a]pyridine moiety linked to a pyrrolidine ring, which contributes to its biological activity.

Biological Activities

Antitumor Activity
this compound exhibits significant antitumor properties. Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, such as PI3K and EGFR. These pathways are crucial for cell proliferation and survival in tumors .
  • Cell Viability Studies : In vitro studies using MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) cell lines demonstrated reduced viability at concentrations as low as 6.25 µM .
Cell LineConcentration (µM)Viability Reduction (%)
MDA-MB-2316.25Significant
MCF-725Moderate

Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. It has been linked to the inhibition of B-cell activation and the modulation of immune responses . This makes it a candidate for conditions such as rheumatoid arthritis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Imidazo[1,2-a]pyridine Core : This heterocyclic structure is known for its ability to interact with various biological targets.
  • Pyrrolidine Ring : The presence of this ring enhances the lipophilicity and biological availability of the compound.

Case Studies

Recent studies have focused on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their inhibitory effects on PI3Kα activity. The most potent compounds showed IC50 values in the nanomolar range .
  • Clinical Trials : Some imidazo[1,2-a]pyridine analogs are currently undergoing clinical trials for their efficacy against specific cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aryl ketones, 2-amino-N-heterocycles, and methylene donors like dimethyl sulfoxide (DMSO), catalyzed by iodine (I₂) or potassium persulfate (K₂S₂O₈). Optimization of temperature (80–120°C), solvent (e.g., DMSO or ethanol), and stoichiometry is critical. For example, iodine catalysis under reflux improves cyclization efficiency .
  • Validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential to confirm structure and purity. Discrepancies in melting points or spectral data may indicate by-products, necessitating column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :

  • ¹H NMR : Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and imidazo[1,2-a]pyridine aromatic protons (δ 7.0–8.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    Conflicting data (e.g., unexpected δ shifts) should be cross-validated with 2D NMR (COSY, HSQC) or X-ray crystallography .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable routes. For example, ICReDD integrates computational screening with experimental validation to reduce trial-and-error steps. Key parameters include activation energy (<25 kcal/mol) and solvent effects (PCM models) .
  • Case Study : A 2024 study optimized Friedel-Crafts acylation at the C-3 position using DFT to predict regioselectivity, achieving 85% yield .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls.
  • SAR Analysis : Compare substituent effects; e.g., N-methylation in the pyrrolidine ring may enhance bioavailability but reduce target binding .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers or assay-specific biases .

Q. How does this compound’s reactivity differ from its imidazo[1,2-a]pyrimidine analogs?

  • Methodological Answer :

  • Electrophilic Substitution : The pyrrolidine-3-amine group enhances nucleophilicity at the C-2 position compared to pyrimidine analogs, enabling regioselective functionalization.
  • Oxidative Stability : Imidazo[1,2-a]pyridine derivatives are more prone to oxidation than pyrimidines, requiring inert atmospheres during reactions .
    • Table : Comparative Reactivity
PropertyImidazo[1,2-a]pyridine DerivativeImidazo[1,2-a]pyrimidine Analog
C-3 ReactivityHigh (Friedel-Crafts acylation)Moderate
Oxidation SusceptibilityHighLow
BioavailabilityEnhanced (logP ~2.5)Reduced (logP ~1.8)
Source:

Q. What are the best practices for resolving low reproducibility in synthetic protocols?

  • Methodological Answer :

  • Parameter Documentation : Record exact temperatures, stirring rates, and solvent batches.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates).
  • Scale-Up Considerations : Transition from batch to flow reactors improves consistency in exothermic reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., CYP450 assays).
  • Tissue Penetration : Use radiolabeled analogs to quantify biodistribution.
  • Species-Specific Differences : Murine models may overexpress detoxifying enzymes compared to human cell lines .

Experimental Design Considerations

Q. What advanced functionalization methods enable diversification of the pyrrolidine-3-amine moiety?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Introduce aryl groups via palladium catalysis.
  • Reductive Amination : Modify the amine with aldehydes/ketones (e.g., NaBH₃CN, 0°C to RT).
  • Protection/Deprotection : Use Boc groups to temporarily shield the amine during heterocycle synthesis .

Key Omissions

  • Avoid commercial synthesis protocols (e.g., industrial-scale reactors) per the exclusion criteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.